Superior Enzymatic Potency Against Human Top1 Relative to Camptothecin
Top1 inhibitor 1 demonstrates a 23-fold lower IC50 (29 nM) against human topoisomerase I compared to the natural product camptothecin, which exhibits an IC50 of 679 nM in analogous biochemical assays . This differential in target engagement potency is critical for studies where maximal enzyme inhibition at lower compound concentrations is desired to minimize off-target effects.
| Evidence Dimension | Inhibition of human DNA topoisomerase I activity |
|---|---|
| Target Compound Data | IC50 = 29 nM |
| Comparator Or Baseline | Camptothecin IC50 = 679 nM |
| Quantified Difference | 23.4-fold lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay; exact assay details not specified in vendor datasheet, but consistent with standard Top1 relaxation assays |
Why This Matters
The 23-fold difference in IC50 provides a quantitative rationale for selecting Top1 inhibitor 1 over camptothecin in experiments requiring robust Top1 inhibition at lower drug exposures, which can be critical for minimizing off-target toxicity in cellular or in vivo models.
